Evidence 1: Enhanced Molecular Weight and Halogen Content for Scaffold Diversification in Medicinal Chemistry
5-Bromo-3-(4-bromophenylcarbamoyl)phenylboronic acid possesses a significantly higher molecular weight (MW = 398.84 g/mol) and halogen content (two bromine atoms) compared to its closest non-brominated or mono-brominated structural analogs . This provides a distinct advantage in fragment-based drug discovery and lead optimization programs. The dual bromine substitution enables two sequential Suzuki-Miyaura coupling events for the construction of highly complex, unsymmetrical biaryl cores .
| Evidence Dimension | Molecular Weight and Halogen Atom Count |
|---|---|
| Target Compound Data | MW: 398.84 g/mol; 2 Br atoms (1 on phenylboronic acid ring, 1 on carbamoyl phenyl ring) |
| Comparator Or Baseline | 3-(4-Bromophenylcarbamoyl)phenylboronic acid (CAS 874288-28-5): MW 319.95 g/mol; 1 Br atom ; Phenylboronic acid (CAS 98-80-6): MW 121.93 g/mol; 0 Br atoms |
| Quantified Difference | Target compound is 24.7% heavier than the monobromo analog and 227% heavier than the non-halogenated parent phenylboronic acid. It contains 1 additional bromine atom relative to the monobromo analog, enabling orthogonal, sequential cross-coupling reactions. |
| Conditions | Calculated molecular weights based on molecular formulas: C₁₃H₁₀BBr₂NO₃ (target) vs. C₁₃H₁₁BBrNO₃ (monobromo analog) vs. C₆H₇BO₂ (phenylboronic acid). |
Why This Matters
The higher molecular weight and additional bromine provide a tangible, measurable increase in synthetic complexity and diversity potential, allowing medicinal chemists to access a broader chemical space from a single, densely functionalized building block.
